molecular formula C20H15N B3045839 [1,1'-Binaphthalen]-2-amine CAS No. 114858-56-9

[1,1'-Binaphthalen]-2-amine

Cat. No. B3045839
CAS RN: 114858-56-9
M. Wt: 269.3 g/mol
InChI Key: ZAPYLSLVQJQGEY-UHFFFAOYSA-N
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Description

1,1’-Binaphthalen-2-amine, also known as 1,1’-Binaphthalene-2-amine , is a chemical compound with the molecular formula C₂₀H₁₅N . Its average mass is approximately 269.34 Da . This compound belongs to the class of binaphthalene derivatives and exhibits interesting properties due to its unique structure.

Scientific Research Applications

Catalytic Mechanisms in Organic Synthesis

[1,1'-Binaphthalen]-2-amine (BINAP) plays a significant role in organic synthesis, especially in the amination of aryl halides. Shekhar et al. (2006) conducted a detailed study on the mechanism of BINAP-ligated palladium complexes in catalyzing these reactions. Their findings corrected previous errors and provided an updated understanding of the catalytic process, highlighting the importance of palladium(0) species and their interaction with amines in the catalytic system (Shekhar et al., 2006).

Chiral Discrimination and Analysis

BINAP derivatives have been explored for their ability to induce chirality and for chiral analysis. Seo et al. (2014) presented a study where 2,2'-dihydroxybenzil, a small organic receptor, combined with primary amines to form diimines, showcasing axial chirality controlled by steric strain. This receptor was effective in determining the absolute chirality and enantiomeric excess of primary amines (Seo, Lee, & Kim, 2014). Similarly, Mishra and Suryaprakash (2017) utilized BINOL, a BINAP derivative, as a chiral solvating agent for analyzing the absolute configuration of hydroxy acids and other compounds (Mishra & Suryaprakash, 2017).

Novel Ligand Synthesis for Asymmetric Catalysis

Vyskocil et al. (2000) reported the synthesis of C2-symmetrical [1,1'-Binaphthalene]-2,2'-diamines with additional chelating groups. These ligands are potential candidates for asymmetric catalysis, indicating BINAP's utility in synthesizing complex molecules (Vyskocil, Meca, Kubišta, Maloň, & Kočovský, 2000).

Interaction with Catalysts and Solvents

Jackson et al. (2000) investigated the interaction of 2,2'-diamino-1,1'-binaphthalene with a Pd/silica catalyst and its reaction with hydrogen and tetrahydrofuran (THF). They identified multiple interactions, including conversion of amine groups to hydroxy groups and hydrogenation of aromatic rings (Jackson, Robinson, Webb, & Young, 2000).

Photosensitized Aminations

Yasuda et al. (2003) explored the photosensitized aminations of various substrates with ammonia, where 2,2'-methylenedioxy-1,1'-binaphthalene was used as a sensitizer. This study highlighted BINAP's role in facilitating efficient amination through photoinduced electron transfer processes (Yasuda et al., 2003).

properties

IUPAC Name

1-naphthalen-1-ylnaphthalen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N/c21-19-13-12-15-7-2-4-10-17(15)20(19)18-11-5-8-14-6-1-3-9-16(14)18/h1-13H,21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPYLSLVQJQGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC4=CC=CC=C43)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326559
Record name [1,1'-Binaphthalen]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18531-97-0, 114858-56-9
Record name (1S)-[1,1′-Binaphthalen]-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18531-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1'-Binaphthalen]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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